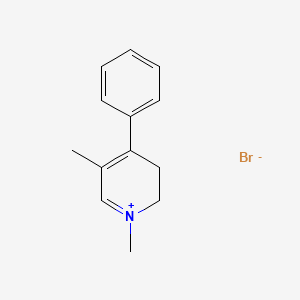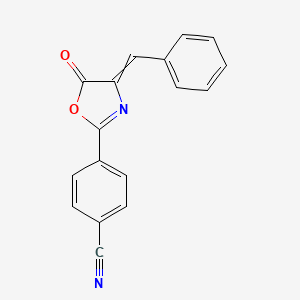![molecular formula C7H16O5 B14353116 1,3-Propanediol, 2-[(2-methoxyethoxy)methoxy]- CAS No. 93135-78-5](/img/structure/B14353116.png)
1,3-Propanediol, 2-[(2-methoxyethoxy)methoxy]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Propanediol, 2-[(2-methoxyethoxy)methoxy]-: is an organic compound with the molecular formula C7H16O5. This compound is a derivative of 1,3-propanediol, where the hydrogen atoms are replaced by methoxyethoxy groups. It is a colorless, viscous liquid that is miscible with water and commonly used in various industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1,3-Propanediol, 2-[(2-methoxyethoxy)methoxy]- can be synthesized through the reaction of 1,3-propanediol with 2-methoxyethanol in the presence of an acid catalyst. The reaction typically occurs under reflux conditions, and the product is purified through distillation.
Industrial Production Methods: In industrial settings, the compound is produced using a continuous flow reactor, where 1,3-propanediol and 2-methoxyethanol are fed into the reactor along with an acid catalyst. The reaction mixture is heated to the desired temperature, and the product is continuously removed and purified.
Analyse Chemischer Reaktionen
Types of Reactions: 1,3-Propanediol, 2-[(2-methoxyethoxy)methoxy]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: It can be reduced to form simpler alcohols.
Substitution: The methoxyethoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Substitution reactions often require the presence of a strong base or acid catalyst.
Major Products Formed:
Oxidation: Aldehydes or carboxylic acids.
Reduction: Simpler alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
1,3-Propanediol, 2-[(2-methoxyethoxy)methoxy]- has several scientific research applications, including:
Chemistry: Used as a solvent and reagent in organic synthesis.
Biology: Employed in the preparation of biological samples and as a cryoprotectant.
Medicine: Investigated for its potential use in drug delivery systems and as a component in pharmaceutical formulations.
Industry: Utilized in the production of polymers, resins, and coatings due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of 1,3-Propanediol, 2-[(2-methoxyethoxy)methoxy]- involves its interaction with various molecular targets and pathways. The compound can act as a solvent, facilitating the dissolution and transport of other molecules. In biological systems, it may interact with cell membranes and proteins, affecting their structure and function. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
1,3-Propanediol: A simpler diol with similar structural features but lacking the methoxyethoxy groups.
2-Methyl-1,3-propanediol: A derivative with a methyl group, used in similar industrial applications.
3-Methoxy-1,2-propanediol: Another methoxy-substituted diol with different chemical properties.
Uniqueness: 1,3-Propanediol, 2-[(2-methoxyethoxy)methoxy]- is unique due to the presence of methoxyethoxy groups, which impart distinct chemical and physical properties. These groups enhance its solubility, reactivity, and versatility in various applications, making it a valuable compound in both research and industry.
Eigenschaften
CAS-Nummer |
93135-78-5 |
|---|---|
Molekularformel |
C7H16O5 |
Molekulargewicht |
180.20 g/mol |
IUPAC-Name |
2-(2-methoxyethoxymethoxy)propane-1,3-diol |
InChI |
InChI=1S/C7H16O5/c1-10-2-3-11-6-12-7(4-8)5-9/h7-9H,2-6H2,1H3 |
InChI-Schlüssel |
KETIWGVHGWQRSK-UHFFFAOYSA-N |
Kanonische SMILES |
COCCOCOC(CO)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




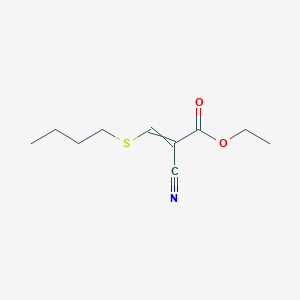
![Ethyl 4-[[methyl(nitroso)carbamoyl]amino]benzoate](/img/structure/B14353041.png)
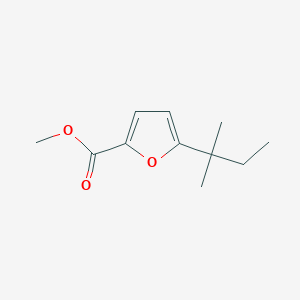
![(6-Oxa-7-azabicyclo[3.2.2]non-8-en-7-yl)(phenyl)methanone](/img/structure/B14353050.png)
![[3-(Chloromethoxy)prop-1-yn-1-yl]benzene](/img/structure/B14353056.png)
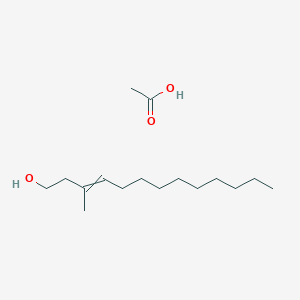

![3-Methyl-1-(4'-pentyl[1,1'-biphenyl]-4-yl)pentan-1-one](/img/structure/B14353073.png)

